

Technical Guide: Dapsone-15N2 (CAS: 287476-19-1)

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Compound of Interest

Compound Name: Dapsone-15N2

Cat. No.: B584252

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapsone-15N2 is the isotopically labeled form of Dapsone, a sulfone antibiotic with well-established antibacterial and anti-inflammatory properties.[1][2] The incorporation of the stable isotope, ^{15}N , makes **Dapsone-15N2** an invaluable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative mass spectrometry-based assays. This guide provides a comprehensive overview of the technical data and methodologies associated with **Dapsone-15N2**.

Chemical and Physical Properties

The fundamental properties of **Dapsone-15N2** and its unlabeled counterpart are summarized below. While specific experimental data for the labeled compound's physical properties like melting point and solubility are not readily available, they are expected to be very similar to that of unlabeled Dapsone.

Table 1: Physicochemical Properties of **Dapsone-15N2** and Dapsone

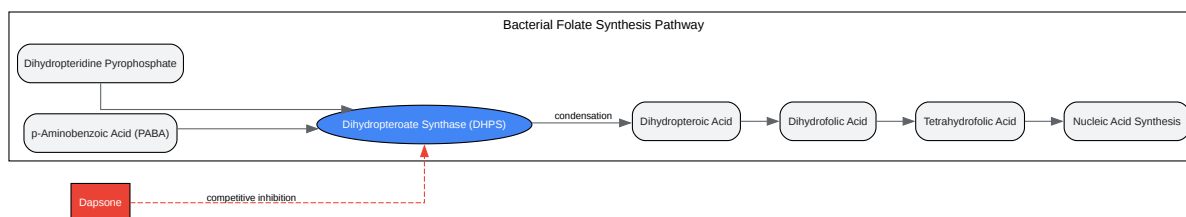
Property	Dapsone-15N2	Dapsone
CAS Number	287476-19-1[3][4]	80-08-0[5]
Molecular Formula	C ₁₂ H ₁₂ ¹⁵ N ₂ O ₂ S[3][6]	C ₁₂ H ₁₂ N ₂ O ₂ S[5]
Molecular Weight	250.29 g/mol [3][6]	248.30 g/mol [5]
Exact Mass	250.05601859 Da[3]	248.06194880 Da[5]
Appearance	Not specified (likely a white to creamy-white crystalline powder)	Odorless white or creamy-white crystalline powder[1]
Melting Point	Not available	175-176 °C[5]
Solubility	Not available	Soluble in alcohol, methanol, acetone, and dilute hydrochloric acid; practically insoluble in water.[5]
IUPAC Name	4-(4-(¹⁵ N)azanylphenyl)sulfonyl(¹⁵ N)aniline[3]	4-(4-aminophenyl)sulfonylaniline[5]

Mechanism of Action

Dapsone exhibits a dual mechanism of action, contributing to its antibacterial and anti-inflammatory effects.

Antibacterial Action: Inhibition of Dihydropteroate Synthase

As an antibacterial agent, dapsone is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2][7] By mimicking the natural substrate, para-aminobenzoic acid (PABA), dapsone blocks the synthesis of dihydrofolic acid, a crucial precursor for nucleotide synthesis.[8] This disruption of the folate pathway inhibits bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[7]

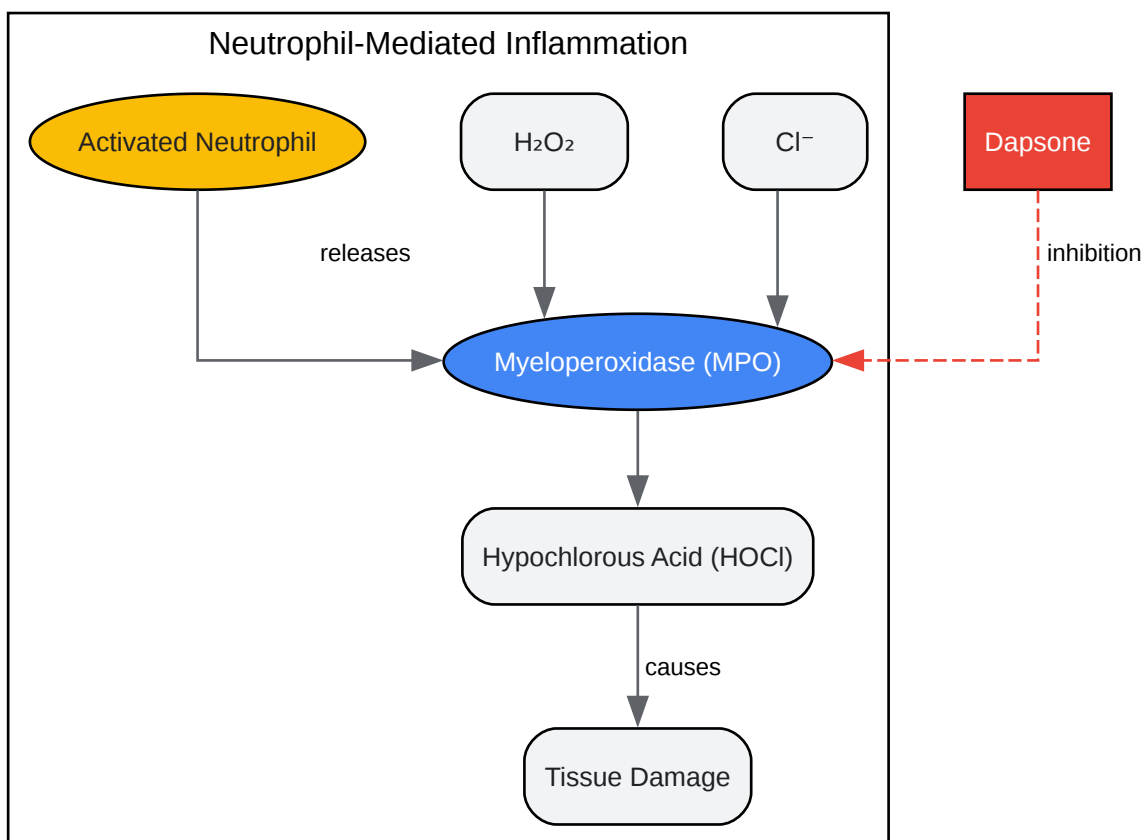


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Dapsone's antibacterial mechanism of action.

Anti-inflammatory Action: Inhibition of Myeloperoxidase

Dapsone's anti-inflammatory properties are primarily attributed to its ability to inhibit the neutrophil enzyme myeloperoxidase (MPO).^{[1][2][9]} MPO catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide (H₂O₂) and chloride ions.^[1] By arresting MPO in an inactive state, dapsone prevents the accumulation of HOCl, thereby reducing tissue damage during inflammatory responses.^[1]



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Dapsone's anti-inflammatory mechanism of action.

Experimental Protocols

The following are representative experimental protocols for assays relevant to the study of Dapsone. These methods, while described for unlabeled Dapsone, are directly applicable to **Dapsone-15N2**.

Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric Method)

This assay measures the inhibition of DHPS by monitoring the oxidation of NADPH in a coupled enzyme reaction.

Materials:

- Dihydropteroate synthase (DHPS)
- p-Aminobenzoic acid (PABA)
- 7,8-dihydro-6-hydroxymethylpterin pyrophosphate (DHPP)
- Dihydrofolate reductase (DHFR)
- NADPH
- **Dapsone-15N2** (or Dapsone) stock solution
- Assay buffer (e.g., Tris-HCl with MgCl_2)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a reaction mixture containing assay buffer, PABA, DHPP, DHFR, and NADPH in a 96-well plate.
- Add varying concentrations of **Dapsone-15N2** to the wells. Include a control with no inhibitor.
- Initiate the reaction by adding DHPS to each well.
- Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
- Calculate the rate of reaction for each inhibitor concentration.
- Determine the IC_{50} value of **Dapsone-15N2** by plotting the reaction rate against the inhibitor concentration.

Myeloperoxidase (MPO) Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of Dapsone on MPO activity.

Materials:

- Purified human myeloperoxidase (MPO)
- Hydrogen peroxide (H_2O_2)
- Chloride source (e.g., NaCl)
- Taurine
- **Dapsone-15N2** (or Dapsone) stock solution
- Assay buffer (e.g., phosphate buffer, pH 7.4)
- Detection reagent for hypochlorous acid (e.g., Amplex Red)
- 96-well microplate
- Fluorometer or spectrophotometer

Procedure:

- In a 96-well plate, prepare a reaction mixture containing assay buffer, MPO, and taurine.
- Add various concentrations of **Dapsone-15N2** to the wells. Include a control without the inhibitor.
- Initiate the reaction by adding H_2O_2 and the chloride source.
- Incubate for a specified time at a controlled temperature.
- Stop the reaction and add the detection reagent.
- Measure the fluorescence or absorbance to quantify the amount of hypochlorous acid produced.
- Calculate the percentage of inhibition for each **Dapsone-15N2** concentration and determine the IC_{50} value.

Analysis by High-Performance Liquid Chromatography (HPLC)

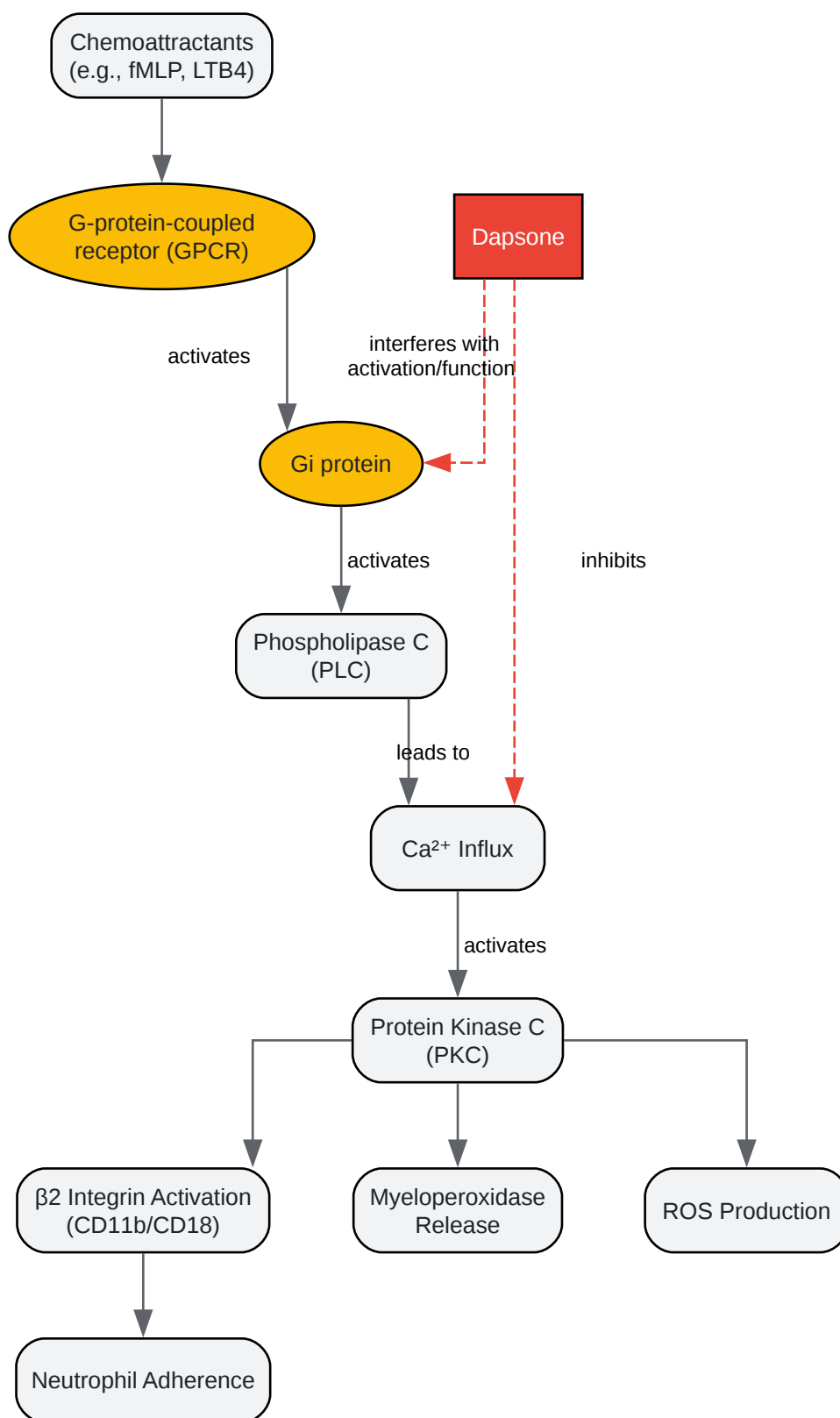
This method is suitable for the quantification of **Dapsone-15N2** in various matrices.

Table 2: HPLC Method Parameters for Dapsone Analysis

Parameter	Condition 1	Condition 2
Column	C18 (e.g., 250 x 4.6 mm, 5 μ m)	C18 (e.g., 150 x 4.6 mm, 3.5 μ m)
Mobile Phase	Methanol:Water (70:30, v/v)	10 mM Ammonium Acetate (pH 3):Methanol (60:40, v/v)
Flow Rate	1.0 mL/min	1.0 mL/min
Detection Wavelength	295 nm	295 nm
Injection Volume	20 μ L	10 μ L
Column Temperature	Ambient	Ambient

Signaling Pathways

Dapsone's interaction with neutrophils extends beyond MPO inhibition, affecting various signaling pathways involved in inflammation.



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Dapsone's effect on neutrophil signaling pathways.

Applications in Research

Dapsone-15N2 is a powerful tool for:

- Pharmacokinetic studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of dapsone without the use of radioactive isotopes.
- Metabolite identification: Aiding in the identification of novel metabolites by mass spectrometry.
- Quantitative bioanalysis: Serving as an ideal internal standard for LC-MS/MS assays to accurately quantify dapsone in biological matrices.
- Mechanism of action studies: Investigating the binding and interaction of dapsone with its molecular targets.

Conclusion

Dapsone-15N2 provides researchers with a stable, non-radioactive labeled version of a clinically important drug. Its application in advanced analytical and research methodologies can significantly contribute to a deeper understanding of dapsone's pharmacology and the development of new therapeutic strategies. This guide offers a foundational resource for professionals working with this valuable research compound.

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